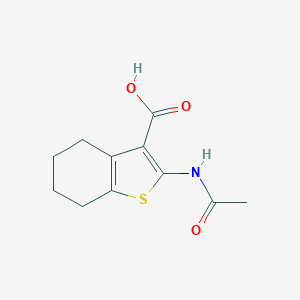

2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-6(13)12-10-9(11(14)15)7-4-2-3-5-8(7)16-10/h2-5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJPHNLITLRBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337247 | |

| Record name | 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13130-43-3 | |

| Record name | 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzene derivative, the thiophene ring can be formed through a series of reactions involving sulfur-containing reagents. The acetylamino group can be introduced via acetylation reactions, while the carboxylic acid group can be formed through oxidation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The acetylamino group can be reduced to an amine under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the acetylamino group can produce primary amines .

Scientific Research Applications

Introduction to 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

This compound is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of thiophene derivatives which are known for their therapeutic potential. The purpose of this article is to explore the various scientific applications of this compound, supported by case studies and data tables.

Analgesic and Anti-inflammatory Effects

Research indicates that thiophene derivatives possess analgesic and anti-inflammatory properties. The compound has been studied for its potential use in pain management and inflammation reduction. A study highlighted that related compounds demonstrated significant inhibition of inflammatory mediators in vitro, suggesting a similar potential for this compound .

Antibacterial and Antifungal Activities

Another significant application of this compound is its antibacterial and antifungal properties. A related study found that methyl derivatives of benzothiophene exhibited notable activity against various bacterial strains and fungi . This suggests that this compound may also have similar effects, warranting further investigation.

Potential in Cancer Therapy

There is emerging interest in the application of thiophene derivatives in cancer therapy. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms. Specific structural modifications can enhance their efficacy as anticancer agents .

Neuroprotective Effects

Preliminary research has suggested that thiophene derivatives may exhibit neuroprotective effects. These compounds could potentially be developed into treatments for neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Analgesic Activity Testing

In a controlled study assessing the analgesic effects of related thiophene compounds, researchers administered various doses to animal models. The results indicated a dose-dependent reduction in pain response comparable to standard analgesics . This lays the groundwork for exploring the analgesic potential of this compound.

Case Study 2: Antifungal Efficacy

A recent study evaluated the antifungal activity of several benzothiophene derivatives against Candida species. The results demonstrated significant inhibition at low concentrations, suggesting that this compound could be effective against fungal infections .

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives that share its tetrahydrobenzothiophene scaffold but differ in substituents or functional groups. These modifications significantly alter physicochemical properties, crystallinity, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Impact :

- The carboxylic acid derivative exhibits higher aqueous solubility and hydrogen-bonding capacity compared to ester analogs (e.g., ethyl or methyl esters) .

- Ester derivatives (e.g., ethyl 2-acetamido) are more lipophilic, favoring membrane permeability in drug design .

Crystallinity and Conformation :

- Intramolecular hydrogen bonds (S(6) motif) stabilize the planar conformation of the tetrahydrobenzothiophene core in the carboxylic acid derivative .

- Ethyl ester analogs exhibit disordered cyclohexene rings in crystal structures, reducing packing efficiency .

Methyl esters with phenoxyacetyl groups (e.g., 3D-ZEB21912) are explored as kinase inhibitors due to steric and electronic effects .

Biological Activity

2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H13NO3S

- Molecular Weight : 239.29 g/mol

- InChI Key : YQJPHNLITLRBAJ-UHFFFAOYSA-N

The compound features a thiophene ring fused with a benzene structure, which contributes to its unique chemical reactivity and biological profile.

1. Antiviral Activity

Research has shown that derivatives of thiophene compounds exhibit antiviral properties. For instance, studies indicate that related compounds can inhibit viral replication in various models, including those for hepatitis B virus (HBV) and cytomegalovirus (CMV) . The mechanism often involves interference with viral nucleocapsid assembly.

2. Analgesic and Anti-inflammatory Effects

Thiophene derivatives have been documented to possess analgesic and anti-inflammatory activities. For example, compounds structurally similar to this compound have shown effectiveness in reducing pain and inflammation in animal models . This suggests potential applications in pain management therapies.

3. Anticancer Potential

Emerging studies indicate that this compound may exert anticancer effects. It has been associated with the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structural characteristics of the compound allow it to interact with various cellular targets implicated in cancer progression .

The biological activity of this compound can be attributed to its ability to:

- Interact with viral proteins leading to inhibition of replication.

- Modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Induce apoptosis in cancer cells through activation of caspases.

Case Studies

Q & A

Basic Questions

What are the common synthetic routes for 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step organic reactions. A key approach involves the Gewald reaction , which constructs the benzothiophene core by cyclizing ketones with sulfur and cyanoacetates under basic conditions . For example, the ethyl ester derivative (a precursor) is synthesized using malononitrile, sulfur, and a ketone (e.g., N-benzyl-4-piperidone) in the presence of a basic ionic liquid (e.g., bmImOH) at 60°C for 2 hours, yielding 85% after purification . Reaction parameters such as temperature (e.g., maintaining 60°C to avoid side reactions), solvent choice (e.g., dichloromethane for acylation steps), and catalyst/base selection (e.g., triethylamine for chloroacetyl chloride reactions) critically impact yield and purity . Post-synthesis purification via reverse-phase HPLC (MeCN:H₂O gradients) is often required to isolate the target compound from by-products .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

1H/13C NMR and IR spectroscopy are essential for structural confirmation. For example:

- 1H NMR : Signals at δ 1.35 ppm (triplet, ethyl ester CH₃), δ 2.51–2.72 ppm (multiplet, tetrahydrobenzothiophene protons), and δ 5.98 ppm (broad singlet, NH₂) confirm backbone and substituent integration .

- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~2200 cm⁻¹ (C≡N in cyano derivatives) validate functional groups .

- LC-MS/HRMS : Molecular ion peaks (e.g., m/z 239.29 for the parent compound) confirm molecular weight .

Advanced Research Questions

How can researchers optimize the Gewald reaction parameters to enhance the efficiency of synthesizing benzothiophene derivatives?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to non-polar solvents.

- Catalyst tuning : Ionic liquids like bmImOH increase reaction rates by stabilizing intermediates .

- Temperature control : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

- Substituent compatibility : Electron-withdrawing groups (e.g., -CN) on the ketone precursor enhance cyclization yields by stabilizing the transition state .

What strategies are employed to resolve contradictions in reported biological activity data for this compound across different studies?

Discrepancies in biological data (e.g., varying IC₅₀ values in enzyme assays) often arise from:

- Impurity profiles : By-products from incomplete synthesis (e.g., unreacted chloroacetyl chloride) can interfere with assays. Rigorous HPLC purification and LC-MS validation are critical .

- Assay conditions : Buffer pH (e.g., phosphate vs. Tris buffers) and incubation time influence compound stability. Standardizing protocols (e.g., fixed pH 7.4, 37°C) reduces variability .

- Structural analogs : Subtle modifications (e.g., replacing ethyl with methyl esters) alter solubility and target binding. Comparative studies using crystallography (e.g., X-ray diffraction of ligand-protein complexes) clarify structure-activity relationships .

How does the compound’s tetracyclic framework influence its interactions with biological targets, such as enzymes or receptors?

The tetrahydrobenzothiophene core provides rigidity, enhancing binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 in anti-inflammatory studies) . The acetylamino group participates in hydrogen bonding with catalytic residues (e.g., serine in proteases), while the carboxylic acid moiety enables salt-bridge formation with basic amino acids (e.g., arginine) . Computational docking studies (e.g., AutoDock Vina) predict binding modes, which are validated via mutagenesis (e.g., alanine scanning of target residues) .

What advanced purification techniques are recommended for isolating enantiomers or resolving diastereomers of this compound?

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases resolves enantiomers .

- Crystallization-induced diastereomer resolution : Introducing a chiral auxiliary (e.g., (R)-1-phenylethylamine) forms diastereomeric salts with distinct solubility profiles .

- CD spectroscopy : Monitors enantiomeric excess (ee) post-purification by analyzing Cotton effects at 220–260 nm .

Methodological Challenges

How can researchers address low yields in acylation steps during derivative synthesis?

Low yields often result from:

- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves in dichloromethane) prevent hydrolysis of acyl chlorides .

- Steric hindrance : Bulky substituents (e.g., 2-chloropyridinyl) require longer reaction times (24–48 hours) or elevated temperatures (50–60°C) .

- Catalyst optimization : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.